4-Methyl-1H-pyrrole-2,3-dicarboxylic acid
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Overview
Description
4-Methyl-1H-pyrrole-2,3-dicarboxylic acid is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This specific compound is characterized by the presence of two carboxylic acid groups at the 2 and 3 positions and a methyl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1H-pyrrole-2,3-dicarboxylic acid can be achieved through several methods. One common approach involves the cyclization of glycine-derived enamino amides. This method is known for its high yield and operational simplicity . Another method includes the oxidative cyclization of β-enaminones, which involves a rearrangement step after the ring formation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of pyrrole synthesis can be applied. These methods often involve the condensation of carboxylic acids with amines, followed by cyclization under acidic conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1H-pyrrole-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the carboxylic acid groups, potentially converting them into alcohols or other functional groups.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common reagents include iodine and copper (II) catalysts.
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens and alkylating agents are often used.
Major Products Formed:
Oxidation: Pyrrolin-4-ones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
4-Methyl-1H-pyrrole-2,3-dicarboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-1H-pyrrole-2,3-dicarboxylic acid and its derivatives involves interactions with specific molecular targets and pathways. For instance, its derivatives can inhibit HIV-1 protease, an enzyme crucial for the maturation of the HIV virus . The compound’s structure allows it to bind to the active site of the enzyme, preventing its function and thereby inhibiting viral replication.
Comparison with Similar Compounds
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester
- 4,5-Dibromo-N-phenyl-1H-pyrrole-2-carboxamide
Comparison: 4-Methyl-1H-pyrrole-2,3-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to its analogs, it offers a different set of functional groups that can be exploited for various chemical transformations and applications. For example, the presence of two carboxylic acid groups allows for versatile derivatization, making it a valuable intermediate in organic synthesis.
Biological Activity
4-Methyl-1H-pyrrole-2,3-dicarboxylic acid is a pyrrole derivative notable for its structural features, including two carboxylic acid groups and a methyl group on the pyrrole ring. Its molecular formula is C6H7NO4 with a molecular weight of approximately 173.12 g/mol. This compound has attracted attention due to its diverse biological activities and potential applications in medicinal chemistry and organic synthesis.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties, potentially interacting with bacterial cell structures or metabolic pathways. For instance, structural analogs have shown activity against various Gram-positive and Gram-negative bacteria, indicating a possible role in antibiotic development .
- Anti-inflammatory Properties : Similar pyrrole derivatives have been reported to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests that this compound could also modulate inflammatory responses, making it a candidate for further investigation in inflammatory disease models .
- Enzyme Interaction : Interaction studies have indicated that this compound may affect enzyme activity or receptor binding, which could mediate its biological effects. The specific mechanisms remain to be fully elucidated but are critical for understanding its pharmacological potential.
Synthesis Methods
Several methods have been developed for synthesizing this compound. These include:
- Condensation Reactions : Utilizing appropriate precursors to achieve the desired pyrrole structure.
- Cyclization Techniques : Employing cyclization strategies that incorporate the carboxylic acid functionalities at the correct positions on the pyrrole ring.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-Methyl-1H-pyrrole-2-carboxylic acid | One carboxyl group at position 2 | Lacks the second carboxyl group present in the target compound |
Pyrrole-2-carboxylic acid | One carboxyl group at position 2 | Simplistic structure compared to the dicarboxylic acid |
5-Methyl-1H-pyrrole-2-carboxylic acid | One carboxyl group at position 2 | Different methyl substitution pattern |
4-Methylpyridine | A pyridine ring instead of a pyrrole | Lacks the nitrogen atom in the same position as pyrroles |
The presence of two carboxylic groups and a methyl substituent at the fourth position enhances its reactivity and biological activity compared to these related compounds.
Case Studies and Research Findings
Recent studies highlight the potential of this compound in various applications:
- Antibacterial Studies : Research has shown that derivatives of pyrroles exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds were found to be effective, suggesting that modifications in structure can enhance activity against resistant strains .
- Anti-inflammatory Activity : In vitro studies demonstrated that certain derivatives inhibited cytokine production in stimulated human peripheral blood mononuclear cells (PBMCs), indicating potential therapeutic applications in treating inflammatory diseases .
- Mechanistic Insights : Investigations into the interaction of this compound with specific enzymes have revealed its ability to modulate enzyme activity, which may be pivotal in developing new therapeutic agents targeting metabolic pathways .
Properties
Molecular Formula |
C7H7NO4 |
---|---|
Molecular Weight |
169.13 g/mol |
IUPAC Name |
4-methyl-1H-pyrrole-2,3-dicarboxylic acid |
InChI |
InChI=1S/C7H7NO4/c1-3-2-8-5(7(11)12)4(3)6(9)10/h2,8H,1H3,(H,9,10)(H,11,12) |
InChI Key |
XNBBIKSAQCJMEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=C1C(=O)O)C(=O)O |
Origin of Product |
United States |
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